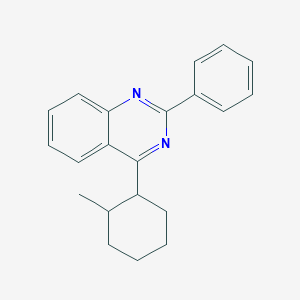

4-(2-Methylcyclohexyl)-2-phenylquinazoline

Description

Historical Development and Significance of Quinazoline (B50416) Scaffolds in Medicinal Chemistry

The history of quinazoline chemistry dates back to the 19th century, with the first synthesis of a quinazoline derivative prepared by Griess, although the parent compound, quinazoline (1,3-diazanaphthalene), was first synthesized by Gabriel in 1903. nih.gov Initially, interest in these compounds was primarily academic. However, the discovery of quinazoline alkaloids in various plants, microorganisms, and animals marked a turning point, revealing their potential as biologically active molecules. mdpi.com One of the earliest significant discoveries was the isolation of the quinazolinone alkaloid febrifugine (B1672321) from the Chinese medicinal plant Dichroa febrifuga, which was noted for its antimalarial properties. nih.gov This discovery spurred greater interest in the synthesis and biological evaluation of quinazoline derivatives.

Over the decades, the quinazoline scaffold has proven to be a foundational element in the development of numerous therapeutic agents. researchgate.net The stability of the fused benzene (B151609) and pyrimidine (B1678525) ring system, combined with the numerous positions available for substitution, allows for the creation of a vast chemical space for drug discovery. mdpi.comnih.gov This structural flexibility enables medicinal chemists to fine-tune the pharmacological properties of quinazoline derivatives to achieve desired therapeutic effects. Consequently, molecules incorporating this scaffold have been successfully developed into clinically approved drugs for a variety of conditions. researchgate.netresearchgate.net

Current Landscape of Quinazoline Derivative Research and Therapeutic Potential

The interest in quinazoline derivatives has grown exponentially in recent decades, with research highlighting their potential across a wide array of therapeutic areas. researchgate.net The versatility of the quinazoline nucleus allows it to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities. mdpi.com

Currently, a significant portion of research is focused on the development of quinazoline derivatives as anticancer agents. nih.govnih.gov Many of these compounds function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and differentiation. mdpi.com The success of EGFR inhibitors has established quinazolines as a cornerstone of targeted cancer therapy. nih.gov Beyond oncology, quinazoline derivatives have demonstrated significant potential as:

Anti-inflammatory agents mdpi.comnih.gov

Antimicrobial and Antifungal agents mdpi.comdocumentsdelivered.com

Antiviral agents researchgate.netdocumentsdelivered.com

Antihypertensive agents researchgate.netmdpi.com

Anticonvulsants mdpi.commdpi.com

Analgesics researchgate.netnih.gov

Antitubercular agents researchgate.netdocumentsdelivered.com

Antimalarials researchgate.netresearchgate.net

Anti-diabetic agents documentsdelivered.com

The following table showcases some of the quinazoline-based drugs that have received regulatory approval, underscoring the scaffold's clinical significance.

| Drug Name | Therapeutic Use |

| Prazosin | Antihypertensive |

| Doxazosin | Antihypertensive, Benign Prostatic Hyperplasia |

| Terazosin | Antihypertensive, Benign Prostatic Hyperplasia |

| Gefitinib | Anticancer (Non-Small Cell Lung Cancer) |

| Erlotinib | Anticancer (Non-Small Cell Lung Cancer, Pancreatic Cancer) |

| Lapatinib | Anticancer (Breast Cancer) |

| Vandetanib | Anticancer (Thyroid Cancer) |

| Afatinib | Anticancer (Non-Small Cell Lung Cancer) |

| Fruquintinib | Anticancer (Colorectal Cancer) |

| Data sourced from multiple references. researchgate.netresearchgate.netnih.gov |

This diverse range of applications demonstrates that the quinazoline scaffold is a highly valuable template for the design of new therapeutic molecules. nih.govnih.gov

Positioning of 4-(2-Methylcyclohexyl)-2-phenylquinazoline within Contemporary Quinazoline Research

While extensive research exists for the broader quinazoline class, the specific compound This compound is not widely documented in publicly available scientific literature, suggesting it may be a novel or less-studied derivative. acs.org However, its structure allows for informed speculation about its potential placement within the current research landscape based on established structure-activity relationship (SAR) studies of 2,4-disubstituted quinazolines.

The key structural features of this molecule are the phenyl group at the C2 position and the 2-methylcyclohexyl group at the C4 position.

2-Phenyl Substitution: The presence of a phenyl group at the C2 position is a common feature in many biologically active quinazoline and quinazolinone derivatives. researchgate.net Research has shown that 2-aryl substituted quinazolines can exhibit significant antiproliferative activity against various cancer cell lines. nih.gov This substitution can influence the molecule's ability to bind to target proteins.

4-Alkyl Substitution: The C4 position is a critical site for modification to modulate the biological activity of quinazolines. mdpi.com The introduction of various substituents, including alkyl groups, at this position has been a key strategy in developing potent therapeutic agents. For instance, different substitutions at C4 are known to influence the molecule's selectivity and potency as kinase inhibitors and anti-inflammatory agents. nih.gov The bulky and lipophilic nature of the 2-methylcyclohexyl group could confer specific properties, such as enhanced membrane permeability or unique interactions within a target's binding pocket.

Given these structural elements, this compound can be positioned as a compound of interest for exploratory research, particularly in the areas of oncology and anti-inflammatory drug discovery. Its design aligns with known strategies for creating 2,4-disubstituted quinazolines with potential therapeutic value. Further investigation would be necessary to synthesize and evaluate its specific biological activities to determine its true potential.

The table below provides examples of various substituted quinazolines and their reported biological activities, illustrating the chemical diversity and therapeutic breadth of this compound class.

| Compound Type | Substitution Pattern | Reported Biological Activity |

| Quinazoline-Thiadiazole Hybrids | 2-phenyl, 3-thiadiazolyl | Anti-inflammatory |

| 4-Aminoquinazoline Derivatives | 4-anilino, 6/7-substitutions | Anticancer (EGFR Inhibition) |

| 2,4-Disubstituted Quinazolines | 2,4-diamino derivatives | Neuroprotective (Anti-Alzheimer's) |

| 4-Morpholino-2-phenylquinazolines | 2-phenyl, 4-morpholino | Anticancer (PI3 Kinase Inhibition) |

| Quinazolinone Derivatives | 2-methyl/phenyl, 3-substituted | Analgesic, Anti-inflammatory |

| Data sourced from multiple references. nih.govnih.govnih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

853310-67-5 |

|---|---|

Molecular Formula |

C21H22N2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-(2-methylcyclohexyl)-2-phenylquinazoline |

InChI |

InChI=1S/C21H22N2/c1-15-9-5-6-12-17(15)20-18-13-7-8-14-19(18)22-21(23-20)16-10-3-2-4-11-16/h2-4,7-8,10-11,13-15,17H,5-6,9,12H2,1H3 |

InChI Key |

DFKCZTOBOYQYCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 2 Methylcyclohexyl 2 Phenylquinazoline and Analogous Systems

Overview of Established Synthetic Routes to the Quinazoline (B50416) Core

The quinazoline framework, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. nih.govwikipedia.org Its synthesis has been a subject of extensive research, leading to the development of numerous classical and modern methods.

Classical Cyclization and Condensation Reactions for Quinazolines (e.g., Niementowski Reaction)

Classical methods for quinazoline synthesis often rely on condensation and cyclization reactions of readily available starting materials. One of the most historically significant methods is the Niementowski quinazoline synthesis. This reaction typically involves the thermal condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (quinazolin-4(3H)-one). acs.org While effective, this method often requires high temperatures and can result in lengthy reaction times. organic-chemistry.org The first synthesis of a quinazoline nucleus was reported by Griess in 1869 through the reaction of anthranilic acid with cyanogen. organic-chemistry.org Von Niementowski later optimized this by using amides instead of cyanogen. organic-chemistry.org

The Niementowski reaction has been a foundational method for accessing the quinazolinone core, which can then be further modified. For instance, the resulting quinazolin-4(3H)-one can be converted to a 4-chloroquinazoline (B184009), a versatile intermediate for introducing substituents at the C-4 position. researchgate.net Microwave irradiation has been shown to significantly accelerate the Niementowski reaction, reducing reaction times and often improving yields under solvent-free conditions. organic-chemistry.orgfrontiersin.org

Modern Catalytic Approaches for Quinazoline Ring Formation (e.g., Metal-Mediated, Palladium-Catalyzed, Copper-Catalyzed)

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer milder conditions, higher efficiency, and greater functional group tolerance for the synthesis of the quinazoline core. nih.gov These methods often involve transition metals like palladium, copper, iron, and ruthenium. researchgate.netorganic-chemistry.org

Metal-Mediated Syntheses: Various transition metals have been employed to catalyze the formation of the quinazoline ring.

Iron-catalyzed reactions have been developed for the synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org These reactions proceed via C(sp³)-H oxidation, intramolecular C-N bond formation, and aromatization. organic-chemistry.org Iron catalysts are advantageous due to their low cost and environmental friendliness. nih.govsci-hub.cat

Ruthenium-catalyzed dehydrogenative coupling of 2-aminoaryl methanols with benzonitriles provides an atom-efficient route to 2-arylquinazolines. organic-chemistry.org

Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with nitriles also yield quinazolines under mild conditions. organic-chemistry.org

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for their efficiency in forming carbon-carbon and carbon-nitrogen bonds. nih.govjournalirjpac.com

A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, affords diverse quinazolines in good yields. organic-chemistry.org

Palladium(II)-catalyzed cascade reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provide 4-arylquinazolines. organic-chemistry.org

Palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion is another efficient method for synthesizing 4-amino-2-aryl(alkyl)quinazolines from N-arylamidines. organic-chemistry.org

Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions.

Copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes produce a wide range of 2-substituted quinazolines. organic-chemistry.org

A notable copper-catalyzed process involves the reaction of benzonitriles and 2-ethynylanilines, using molecular oxygen as the sole oxidant, which proceeds via cleavage of a C-C triple bond. frontiersin.org

The reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides, using a copper catalyst and air as the oxidant, provides an efficient route to quinazolines. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Quinazoline Core Synthesis

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| FeCl₂ / t-BuOOH | 2-alkylamino N-H ketimines | C(sp³)-H oxidation, intramolecular C-N bond formation | organic-chemistry.org |

| Ru₃(CO)₁₂ / Xantphos | 2-aminoaryl methanols, benzonitriles | Dehydrogenative coupling, high atom efficiency | organic-chemistry.org |

| Pd Catalyst | 2-aminobenzonitriles, aldehydes, arylboronic acids | Three-component tandem reaction | organic-chemistry.org |

| CuBr / Air | (2-bromophenyl)methylamines, amidine hydrochlorides | Cascade reaction, uses air as oxidant | organic-chemistry.org |

| Cu Catalyst / O₂ | Benzonitriles, 2-ethynylanilines | C-C triple bond cleavage, C-N/C-C bond formation | frontiersin.org |

Specific Methodologies for the Introduction of Substituents at C-2 and C-4 Positions

To synthesize the target molecule, 4-(2-methylcyclohexyl)-2-phenylquinazoline, specific functionalization at the C-2 and C-4 positions of the quinazoline ring is required.

Synthesis of 2-Phenyl-substituted Quinazoline Scaffolds

The introduction of a phenyl group at the C-2 position can be achieved through various synthetic strategies, often by incorporating the phenyl group in one of the starting materials.

A common approach involves the reaction of 2-aminobenzophenones with a nitrogen source. For example, a facile synthesis of 2-phenylquinazolines has been developed from the reaction of 2-aminobenzophenones and benzylic amines, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN)-TBHP or molecular iodine. acs.orgorganic-chemistry.org This method proceeds via a tandem reaction following sp³ C-H functionalization. acs.orgacs.org

Another strategy is the reaction of 2-aminobenzonitriles with phenyl-containing reagents.

The reaction of methyl anthranilate with a phenyl-containing carboxylic acid and an amine, promoted by Ph₃P-I₂, can also yield 2-phenylquinazolinones.

The synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride serves as a key step, as this intermediate can then be reacted with a nitrogen source like ammonia (B1221849) or hydrazine (B178648) to form the 2-phenylquinazoline (B3120039) core. researchgate.net

Table 2: Selected Methods for the Synthesis of 2-Phenylquinazolines

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzophenone, Benzylic amine | Iodine / TBHP | 2-Phenylquinazoline | acs.orgacs.org |

| 2-Aminobenzophenone, Benzylic amine | CAN-TBHP | 2-Phenylquinazoline | organic-chemistry.org |

| Anthranilic acid, Benzoyl chloride, then NH₃ | Pyridine | 2-Phenylquinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzamides, Benzyl alcohols | t-BuONa | 2-Phenylquinazolin-4(3H)-one | researchgate.net |

Methodological Approaches for Incorporating the 4-(2-Methylcyclohexyl) Moiety

The introduction of an alkyl or cycloalkyl substituent, such as the 2-methylcyclohexyl group, at the C-4 position of the quinazoline ring is a critical step. Direct methods for this specific moiety are not widely reported; however, general strategies for C-4 alkylation can be applied. The pyrimidine ring of quinazoline is generally resistant to electrophilic substitution, but the C-2 and C-4 positions, when functionalized with a leaving group like a halogen, are susceptible to nucleophilic substitution. wikipedia.org

A common and effective strategy involves a two-step process:

Formation of a 4-haloquinazoline: The precursor, a 2-phenylquinazolin-4(3H)-one, is treated with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 2-phenyl-4-chloroquinazoline. researchgate.net

Nucleophilic Substitution: The resulting 4-chloroquinazoline is a versatile electrophile. It can react with various nucleophiles to introduce the desired substituent at the C-4 position.

Grignard Reagents: The reaction of 4-chloroquinazolines with Grignard reagents (R-MgX) is a powerful method for forming a new carbon-carbon bond at the C-4 position. masterorganicchemistry.com In this context, the use of (2-methylcyclohexyl)magnesium bromide, prepared from 1-bromo-2-methylcyclohexane (B1615079) and magnesium, would be the most direct approach to install the 4-(2-methylcyclohexyl) moiety. Reactions of Grignard reagents with 3,4-dihydro-4-oxoquinazolines have also been reported. rsc.org

Suzuki-Miyaura Cross-Coupling: While typically used for aryl-aryl or aryl-vinyl coupling, the Suzuki-Miyaura reaction can also be adapted for C(sp²)-C(sp³) coupling. youtube.comlibretexts.org The reaction of 2-phenyl-4-chloroquinazoline with a (2-methylcyclohexyl)boronic acid or its corresponding trifluoroborate salt in the presence of a palladium catalyst and a base could potentially form the target molecule. beilstein-journals.orgnih.gov This method offers the advantage of using stable and often less reactive boronic acid derivatives. libretexts.org

Advanced Synthetic Techniques Applicable to this compound Synthesis

To enhance the efficiency, yield, and environmental friendliness of the synthesis, several advanced techniques can be employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times, often from hours to minutes, and improving yields. frontiersin.orgnih.govrsc.org This technique has been successfully applied to various steps in quinazoline synthesis, including:

The Niementowski reaction for forming the quinazolinone core. organic-chemistry.orgfrontiersin.org

The cyclization of 2-halobenzoic acids with amidines catalyzed by iron in water. sci-hub.cat

The formation of 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles. nih.gov Employing microwave heating for the key cyclization and substitution steps in the synthesis of this compound could offer significant advantages over conventional heating. researchgate.net

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. nih.govresearchgate.net This approach offers high atom economy and operational simplicity, allowing for the rapid construction of complex molecules. nih.gov

Ugi Four-Component Reaction (Ugi-4CR): Ugi-based protocols have been developed for the synthesis of complex polycyclic quinazolinones. nih.govacs.org For instance, an Ugi reaction involving an o-bromobenzoic acid, an aldehyde, an isocyanide, and ammonia, followed by a palladium-catalyzed intramolecular N-arylation, can build the quinazolinone scaffold in a convergent manner. acs.org

Three-Component Syntheses: Numerous three-component reactions catalyzed by metals like palladium or iodine have been reported for the one-pot synthesis of substituted quinazolines from simple precursors like aldehydes, 2-aminobenzophenones, and a nitrogen source (e.g., ammonium acetate). nih.govorganic-chemistry.org

These advanced techniques provide powerful and efficient alternatives to classical methods for the construction of complex quinazoline derivatives like this compound.

Microwave-Assisted and Ultrasound-Promoted Syntheses

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinazolines. These techniques often lead to remarkable rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of quinazolinone derivatives. chemicalbook.com The internal and direct heating of the reaction mixture by polar molecules results in a significant reduction in reaction times, often from hours to minutes. chemicalbook.com For instance, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been successfully achieved in approximately one hour with yields ranging from 31% to 92% using microwave irradiation. chemicalbook.com A general procedure involves the reaction of substituted 2-aminobenzophenones with urea (B33335) in glacial acetic acid under microwave irradiation in a sealed tube. chemicalbook.com This methodology offers a significant improvement over conventional protocols. chemicalbook.com

Furthermore, microwave-assisted synthesis can be combined with green chemistry principles, such as performing reactions in aqueous media, to create even more environmentally friendly protocols. nih.gov The synthesis of new 2-substituted quinazoline derivatives has been reported in an aqueous medium under microwave irradiation, highlighting the potential for eco-friendly production of these compounds. nih.gov Solvent-free microwave conditions have also been employed for the synthesis of quinazolino[4,3-b]quinazolin-8-ones, offering advantages like cleaner reaction profiles and high yields. tsijournals.com

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting organic transformations. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinazoline derivatives, often under mild and environmentally friendly conditions. rsc.orgnih.gov

An environmentally benign Bischler cyclization has been developed using ultrasound to access a diverse range of substituted quinazolines. nih.gov This method has been utilized to prepare a library of quinazoline derivatives for biological screening. nih.gov In a similar vein, the synthesis of 2-phenylquinoxaline, a structurally related heterocyclic system, has been efficiently achieved under ultrasound irradiation in a glycerol-water mixture, highlighting the green aspects of this method by avoiding toxic catalysts and volatile organic solvents. The use of ultrasound has been shown to decrease reaction times and consistently provide high yields.

| Energy Source | Key Advantages | Typical Reaction Conditions | Example Application |

| Microwave | Rapid reaction rates, Higher yields, Cleaner reactions | Sealed tube, Polar solvents (e.g., acetic acid, aqueous media), 140°C | Synthesis of 4-phenylquinazolin-2(1H)-one derivatives chemicalbook.com |

| Ultrasound | Enhanced reaction rates, Milder conditions, Environmentally friendly | Water bath, 40-80°C, Solvents like ethanol (B145695) or glycerol-water | Bischler cyclization for quinazoline synthesis nih.gov |

Green Chemistry Approaches (e.g., Ionic Liquids, Aqueous Media)

The principles of green chemistry are increasingly being integrated into the synthesis of quinazoline derivatives to minimize environmental impact. This includes the use of alternative reaction media like ionic liquids and water.

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.com They can act as both solvents and catalysts in organic reactions. mdpi.com The synthesis of quinazolinone derivatives has been successfully carried out in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) with iodine as a catalyst, offering mild reaction conditions and good yields. iucr.org

Basic imidazolium-based ionic liquids have been shown to act as both catalysts and surfactants in the synthesis of quinazolinones in aqueous media. researchgate.net These ionic liquids can form micelles in water, which helps to solubilize the reactants and increase the reaction rate. researchgate.net This approach combines the benefits of ionic liquids and aqueous synthesis, leading to an efficient, green, and recoverable catalytic system. researchgate.net

Aqueous Media:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in water can significantly reduce the environmental footprint of a synthetic process. The synthesis of quinazoline derivatives in aqueous media has been explored using various catalytic systems. For example, an electrochemical synthesis of quinazolines and quinazolinones has been developed in aqueous media, offering a metal-free and oxidant-free approach. amazonaws.com

Furthermore, the use of surfactants like triethanolamine (B1662121) (TEOA) in combination with salts like NaCl in aqueous media has been shown to promote the synthesis of quinazolinone derivatives. researchgate.net The addition of NaCl helps in controlling micelle formation and increasing hydrophobic interactions, leading to cleaner reactions and excellent yields. researchgate.net Metal-catalyzed reactions, such as those using copper-based nanoparticles, have also been successfully conducted in aqueous media for the synthesis of quinazoline derivatives, with the catalyst being reusable. nih.gov

| Green Approach | Key Features | Catalyst/Promoter | Example Reaction |

| Ionic Liquids | Recyclable, Low vapor pressure, Can act as catalyst | Iodine, Basic imidazolium (B1220033) ILs | Synthesis of quinazolinones iucr.org |

| Aqueous Media | Non-toxic, Abundant, Non-flammable | Electrochemical, TEOA/NaCl, Metal nanoparticles | Synthesis of quinazolines and quinazolinones amazonaws.comresearchgate.netnih.gov |

Structural Elucidation and Characterization Techniques for Novel Quinazoline Derivatives

The unambiguous determination of the structure of newly synthesized quinazoline derivatives is crucial for understanding their chemical properties and biological activities. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

The primary methods for structural elucidation include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). tsijournals.com For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information. mdpi.comiucr.org

Spectroscopic Techniques:

FTIR Spectroscopy: This technique is used to identify the functional groups present in the molecule. For quinazoline derivatives, characteristic absorption bands can be observed for C=N, C=C, and C-H bonds within the heterocyclic and substituent groups. nih.govresearchgate.net For instance, the IR spectrum of a 2-phenylquinazolin-4-amine (B85525) derivative showed characteristic bands for N-H, C-H, and C=N stretching vibrations. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the substitution pattern on the quinazoline ring and the nature of the substituents. For example, in 2-phenylquinazoline, the proton on the quinazoline ring (C4-H) typically appears as a singlet at a downfield chemical shift (around δ 9.3-9.4 ppm). amazonaws.com The protons of the phenyl and other substituent groups will have characteristic chemical shifts and splitting patterns. tsijournals.comamazonaws.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbons in the quinazoline core and the substituents are diagnostic. For instance, the carbon atoms of the C=N bonds in the quinazoline ring appear at downfield shifts. tsijournals.comamazonaws.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. amazonaws.com

X-ray Crystallography:

The following table summarizes the expected spectroscopic data for a compound like this compound, based on data for analogous structures.

| Technique | Expected Observations for this compound |

| FTIR (cm⁻¹) | C-H (aromatic and aliphatic), C=N, C=C |

| ¹H NMR (ppm) | Signals for aromatic protons on the quinazoline and phenyl rings, a complex multiplet for the methylcyclohexyl group protons. |

| ¹³C NMR (ppm) | Signals for aromatic and aliphatic carbons, including the distinct carbons of the quinazoline core and the methylcyclohexyl and phenyl substituents. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation peaks. |

| X-ray Cryst. | Precise bond lengths, bond angles, and conformation of the molecule, including the relative stereochemistry of the methylcyclohexyl group. |

Structure Activity Relationship Sar and Molecular Design Principles for 4 2 Methylcyclohexyl 2 Phenylquinazoline

General Principles of SAR in Substituted Quinazoline (B50416) Derivatives

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core. nih.gov SAR studies have revealed that modifications at the C2, C4, C6, and C7 positions can dramatically alter the pharmacological profile of these compounds. mdpi.comnih.govnih.gov For instance, the introduction of various functional groups can modulate properties such as enzyme inhibition, receptor binding, and cellular permeability. bohrium.com

Key SAR principles for quinazoline derivatives include:

Substitution at C2 and C4: These positions are critical for modulating activity. The introduction of aryl, alkyl, or heterocyclic moieties can lead to significant changes in biological effects. nih.govsemanticscholar.org

Substitution at C6 and C7: Modifications at these positions, often with groups like methoxy (B1213986) or halogens, can enhance binding affinity and selectivity for specific targets. mdpi.comnih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a crucial role. Electron-donating groups can increase activity in some cases, while electron-withdrawing groups may be favorable in others, depending on the target. nih.govsemanticscholar.org

Interactive Table: General SAR Principles in Quinazoline Derivatives

| Position | Type of Substituent | General Effect on Activity |

|---|---|---|

| C2 | Aryl, Alkyl, Heterocycle | Significant modulation of biological effect. semanticscholar.org |

| C4 | Anilino, Alkylamino, Cyclohexylamino | Often crucial for binding to target proteins. semanticscholar.org |

| C6, C7 | Methoxy, Halogens | Can enhance binding affinity and selectivity. mdpi.comnih.gov |

Influence of the 2-Phenyl Substituent on the Biological Activity Profile

The presence of a phenyl group at the C2 position of the quinazoline ring is a common feature in many biologically active derivatives. researchgate.net This substituent can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the amino acid residues in the binding pocket of a target protein. semanticscholar.org The electronic nature of the phenyl ring, whether substituted with electron-donating or electron-withdrawing groups, can further fine-tune these interactions. nih.gov For example, a SAR study on certain quinazoline derivatives showed that the presence of a phenyl ring at C2 is vital for forming hydrogen bonds with the target enzyme, thereby improving binding. semanticscholar.org

Role of the 4-(2-Methylcyclohexyl) Moiety in Modulating Biological Activity

The substituent at the C4 position of the quinazoline core often plays a pivotal role in determining the compound's biological activity and selectivity. The 4-(2-methylcyclohexyl) moiety introduces both steric bulk and conformational flexibility, which can significantly impact how the molecule fits into a binding site.

Conformational Analysis of the Cyclohexyl Ring and its Impact on Ligand-Target Interactions

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. fiveable.meslideshare.net It can undergo a "ring flip" to an alternative chair conformation. fiveable.me Substituents on the cyclohexane ring can occupy either axial or equatorial positions, and their relative stability depends on steric hindrance. fiveable.meslideshare.net

Stereochemical Considerations and Chiral Selectivity in 4-(2-Methylcyclohexyl)-2-phenylquinazoline Analogs

The presence of a chiral center in the 2-methylcyclohexyl moiety means that this compound can exist as different stereoisomers. It is well-established in medicinal chemistry that different enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For analogs of this compound, the specific stereochemistry at the chiral centers of the cyclohexyl ring would be expected to be a major determinant of biological activity. acs.org One stereoisomer may fit perfectly into the binding site, leading to a potent biological response, while another may have a much weaker interaction or even interact with a different target altogether.

Computational Approaches to SAR Elucidation for Quinazoline Derivatives

Computational methods are invaluable tools for understanding the SAR of quinazoline derivatives and for designing new, more potent compounds. frontiersin.orgtandfonline.com These approaches can predict how changes in molecular structure will affect biological activity, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.org For quinazoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against various targets, such as the epidermal growth factor receptor (EGFR). frontiersin.orgacs.org

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. frontiersin.org The resulting QSAR models can highlight the key structural features that are either beneficial or detrimental to the desired biological activity. frontiersin.orgfrontiersin.org For instance, a 3D-QSAR study might reveal that a bulky substituent is favored in a particular region of the molecule, while a hydrogen bond donor is required in another. frontiersin.org

Interactive Table: Key Parameters in QSAR Models for Quinazoline Derivatives

| QSAR Parameter | Description | Significance in Model |

|---|---|---|

| r² (Correlation Coefficient) | A measure of the goodness of fit of the model to the training set data. | Values closer to 1 indicate a better fit. acs.org |

| q² or R²_cv (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal cross-validation. | Indicates the robustness of the model. frontiersin.orgacs.org |

| R²_pred (Predictive r²) | A measure of the predictive ability of the model on an external test set of compounds. | A high value confirms the model's ability to predict the activity of new compounds. tandfonline.comacs.org |

| CoMFA/CoMSIA Fields | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in 3D-QSAR. | Contour maps from these fields visualize favorable and unfavorable regions for substitution. frontiersin.orgfrontiersin.org |

Pharmacophore Modeling and Virtual Screening

While specific pharmacophore modeling and virtual screening studies dedicated exclusively to this compound are not extensively documented in publicly available research, the principles of these computational techniques are widely applied to the broader class of quinazoline derivatives for the discovery of novel bioactive molecules. nih.govresearchgate.net These methods are instrumental in rationally designing new compounds and identifying potential hits from large chemical databases. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. dovepress.com This model then serves as a 3D query for searching chemical libraries in a process known as virtual screening. nih.gov

Hypothetical Pharmacophore Model for this compound

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The key chemical features likely essential for its interactions with a biological target can be inferred from its constituent parts. The development of a pharmacophore model can be either structure-based, derived from the ligand-binding site of a target protein, or ligand-based, built from a set of known active molecules. nih.govnih.gov

A plausible pharmacophore model for this compound would likely include the features outlined in the table below.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Quinazoline Nitrogen Atoms | Formation of hydrogen bonds with donor groups in a receptor binding pocket. |

| Aromatic Ring | Phenyl Group at position 2 | Pi-pi stacking or hydrophobic interactions. |

| Aromatic Ring | Quinazoline Ring System | Pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Group | 2-Methylcyclohexyl Group | Van der Waals or hydrophobic interactions within a non-polar binding pocket. |

This model could be refined if a specific biological target is identified and its structure is known. nih.gov For instance, if the target protein structure is available, a structure-based pharmacophore model could be generated to pinpoint the exact spatial requirements for binding. medsci.org

Virtual Screening for Novel Analogs

The hypothetical pharmacophore model for this compound can be employed as a query in virtual screening campaigns to identify new molecules with potentially similar or improved biological activity. dovepress.com This process involves several key steps, often starting with the screening of large compound libraries.

The general workflow for a virtual screening study targeting analogs of this compound would follow a hierarchical approach, as detailed in the table below.

Table 2: Generalized Virtual Screening Workflow

| Step | Description | Example Tools/Databases |

| Database Selection | Large collections of chemical compounds are chosen for screening. | PubChem, ZINC, ChEMBL |

| Pharmacophore-Based Screening | The hypothetical pharmacophore model is used as a 3D query to rapidly filter the databases, identifying molecules that match the key chemical features. | Software such as Discovery Studio, MOE, or LigandScout |

| Drug-Likeness Filtering | The initial hits are filtered based on physicochemical properties to select for compounds with drug-like characteristics. A common filter is Lipinski's Rule of Five. | FAF-Drugs, SwissADME |

| ADMET Profiling | The remaining compounds are assessed for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to eliminate candidates with unfavorable profiles. dovepress.com | ADMET-SAR, pkCSM |

| Molecular Docking | The filtered hits are then docked into the binding site of a target protein (if known) to predict their binding conformation and affinity. This helps in prioritizing compounds for experimental testing. | AutoDock, Glide, GOLD |

| Hit Selection and Experimental Validation | The most promising candidates based on docking scores and predicted interactions are selected for synthesis and biological evaluation. | In vitro and in vivo assays |

Through such a virtual screening cascade, it is possible to identify novel quinazoline derivatives that share the core pharmacophoric features of this compound but possess different substituent groups, potentially leading to improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

Preclinical Pharmacological Investigations and Proposed Mechanisms of Action of 4 2 Methylcyclohexyl 2 Phenylquinazoline Analogs

In Vitro Biological Screening Paradigms for Quinazoline (B50416) Derivatives

The initial exploration of quinazoline derivatives typically involves a battery of in vitro biological screening assays to identify promising lead compounds. These paradigms are designed to assess the compounds' interactions with specific molecular targets and their effects on cellular processes. For instance, a series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were designed and synthesized for evaluation of their biological activities in vitro. nih.gov Computational techniques such as 3D-QSAR, ligand-based virtual screening, and molecular docking are frequently employed to predict the efficacy of quinazoline derivatives as inhibitors of specific targets, like the epidermal growth factor receptor (EGFR). frontiersin.org Furthermore, specialized assays are used to screen for specific activities; for example, pyrazolo[1,5-a]quinazoline derivatives have been screened for their ability to act as SIRT6 activators using methods like the FdL assay, differential scanning fluorimetry (DSF), and surface plasmon resonance (SPR). researchgate.net

Evaluation of Enzyme Inhibition Potential

A significant area of research for quinazoline analogs has been their ability to inhibit enzymes that are critical in disease pathways, particularly in oncology.

The quinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs). nih.govnih.gov Many derivatives have been developed as potent inhibitors of EGFR and VEGFR, which are key receptors involved in tumor growth, proliferation, and angiogenesis. globalresearchonline.netekb.eg

Overexpression of EGFR and VEGFR is a primary factor in the development of various cancers. globalresearchonline.net Consequently, numerous 4-anilinoquinazoline (B1210976) derivatives have been synthesized and evaluated as EGFR inhibitors. nih.gov Some analogs have been specifically designed as dual inhibitors of both EGFR and VEGFR-2. globalresearchonline.netnih.gov For example, a series of 4-anilino-quinazoline derivatives were developed where replacing small hydrophobic substituents with phenyl urea (B33335) residues led to compounds with dual inhibitory activity against both EGFR and VEGFR2. nih.gov Similarly, novel 2-chloro-4-anilino-quinazoline derivatives have also shown promise as dual inhibitors. wikipedia.org

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: In Vitro Tyrosine Kinase Inhibition by Quinazoline Analogs

| Compound Class/Derivative | Target Kinase | IC₅₀ (nM) | Reference |

| Quinazoline Sulfonamide (Compound 15) | EGFR | 72.8 | nih.gov |

| Quinazoline Sulfonamide (Compound 15) | VEGFR-2 | 52.3 | nih.gov |

| 4-Anilino-quinazoline (Compound 6) | EGFR | 10 | nih.gov |

| 4-Anilino-quinazoline (Compound 6) | VEGFR-2 | 80 | nih.gov |

| Quinazolin-4-amine (Compound 1g, 1i) | EGFR | 1 | globalresearchonline.net |

| Quinazolin-4-amine (Compound 1j, 1l) | VEGFR-2 | 14 | globalresearchonline.net |

| 4-Arylamino-6-(furan-2-yl)quinazoline (Compound 2a) | EGFR | 5.06 | nih.gov |

| 6,7-dimethoxy-4-anilinoquinazoline (Compound 19) | EGFR | 12.1 | nih.gov |

| 6,7-dimethoxy-4-anilinoquinazoline (Compound 20) | EGFR | 13.6 | nih.gov |

This table is for illustrative purposes and represents selected data from the cited sources.

Quinazoline derivatives have also been explored as inhibitors of other crucial cancer-related enzymes. Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy. mdpi.com Several quinazoline-based scaffolds, particularly those with a 4-one or 2,4-dione structure, have been identified as necessary for PARP inhibition. nih.gov

Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1 and PARP-2 inhibitors, with some compounds showing IC₅₀ values in the nanomolar range. rsc.orgresearchgate.net For instance, one such derivative, compound 11, exhibited IC₅₀ values of 13.3 nM and 67.8 nM against PARP-1 and PARP-2, respectively. nih.gov Another study reported a quinazolinone derivative (compound 12c) with a PARP-1 IC₅₀ of 30.38 nM, comparable to the approved drug Olaparib. rsc.org

In addition to PARP, some quinazoline derivatives function as antifolates by inhibiting enzymes in the folate pathway. Dihydrofolate reductase (DHFR) is a primary target, and its inhibition indirectly affects thymidylate synthase (TS), an enzyme involved in DNA synthesis that is often upregulated in cancer. nih.gov

Table 2: In Vitro PARP Inhibition by Quinazoline Analogs

| Compound Class/Derivative | Target | IC₅₀ (nM) | Reference |

| Quinazoline-2,4-dione (Compound U) | PARP-1 | 13.3 | nih.gov |

| Quinazoline-2,4-dione (Compound U) | PARP-2 | 67.8 | nih.gov |

| Quinazolinone (Compound 12c) | PARP-1 | 30.38 | rsc.org |

| 4-Hydroxyquinazoline (Compound B1) | PARP-1 | 63.81 | mdpi.com |

This table is for illustrative purposes and represents selected data from the cited sources.

Assessment of Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

The enzyme inhibitory activity of quinazoline analogs often translates into potent anti-proliferative and cytotoxic effects against various cancer cell lines. These activities are commonly assessed using assays like the MTT assay, which measures cell viability. ekb.egnih.gov

Quinazoline derivatives have demonstrated significant cytotoxicity against a wide range of human cancer cell lines, including those from lung (A549, NCI-H1975), breast (MCF-7, MDA-MB-231), colon (HCT-116, SW480), liver (HepG2), and prostate (PC-3, DU-145) cancers. nih.govekb.egnih.govresearchgate.netmdpi.com For example, a quinazoline sulfonamide derivative (compound 15) showed an IC₅₀ of 0.0977 µM against the MCF-7 breast cancer cell line. nih.gov A series of 2-chloroquinazoline (B1345744) derivatives were evaluated against four EGFR-expressing cell lines, with one compound (10b) showing IC₅₀ values ranging from 1.73 to 10.06 µM. nih.gov Furthermore, some quinazoline-2,4(1H,3H)-dione derivatives displayed strong cytotoxicity against the MX-1 breast cancer cell line, with IC₅₀ values below 3.12 µM. researchgate.net Mechanistic studies have shown that these compounds can induce apoptosis and cause cell cycle arrest. nih.govcabidigitallibrary.org

Table 3: Anti-proliferative/Cytotoxic Activity of Quinazoline Analogs in Cancer Cell Lines

| Compound Class/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Quinazoline Sulfonamide (Cmpd 15) | MCF-7 | Breast | 0.0977 | nih.gov |

| 4-Hydroxyquinazoline (Cmpd B1) | HCT-15 | Colon (PARPi-Resistant) | Not specified, potent | mdpi.com |

| 4-Hydroxyquinazoline (Cmpd B1) | HCC1937 | Breast (PARPi-Resistant) | Not specified, potent | mdpi.com |

| Quinazoline-2,4-dione (Cmpd 11) | MX-1 | Breast | 3.02 | researchgate.net |

| 2-Chloroquinazoline (Cmpd 10b) | AGS | Gastric | 1.73 | nih.gov |

| 2-Chloroquinazoline (Cmpd 10b) | HepG2 | Liver | 2.04 | nih.gov |

| 2-Chloroquinazoline (Cmpd 10b) | A549 | Lung | 3.68 | nih.gov |

| Quinazolinone (Cmpd 4) | Caco-2 | Colorectal | 23.31 | nih.gov |

| Quinazolinone (Cmpd 4) | HepG2 | Liver | 53.29 | nih.gov |

| Aminated Quinolinequinone (AQQ6) | DU-145 | Prostate | Not specified, potent | mdpi.com |

This table is for illustrative purposes and represents selected data from the cited sources. IC₅₀ values are provided where available.

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal)

While the primary focus of research on quinazoline analogs has been on anticancer applications, some derivatives have been investigated for their antimicrobial properties. For example, compounds containing the pyrazolo[1,5-a]quinazoline system have been reported to be effective as antimicrobial agents. researchgate.net This suggests that the quinazoline scaffold can be adapted to target microbial pathogens, although this area is less explored compared to its role in oncology.

Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Antiviral, Antidiabetic)

The structural versatility of the quinazoline core has led to the discovery of other important pharmacological activities.

Anti-inflammatory: Several heterocyclic systems derived from or related to quinazolines have demonstrated potent anti-inflammatory activity. researchgate.netmdpi.com Pyrazolo[1,5-a]quinazoline derivatives have been noted for their anti-inflammatory effects. researchgate.net Additionally, N-acylhydrazone derivatives containing a cyclohexyl group, which bears a structural resemblance to a component of the title compound, have shown significant anti-inflammatory and analgesic properties in preclinical models. nih.gov

Antiviral: The pyrazolo[1,5-a]quinazoline scaffold has also been associated with antiviral activity. researchgate.net Separately, certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess activity against herpesviruses. mdpi.com

Antidiabetic: Analogs of quinazoline, such as quinoline-based hybrids, have been evaluated for their potential in managing diabetes. Certain quinoline-based compounds showed promising α-glucosidase inhibition, with IC₅₀ values better than the reference drug acarbose. nih.gov Molecular docking studies suggest these compounds act as orthosteric inhibitors at the enzyme's catalytic site. nih.gov Other related heterocyclic structures, like pyrazolo[3,4-b]pyridine derivatives, have also yielded remarkable antidiabetic activity by inhibiting the α-amylase enzyme. mdpi.com

Molecular Mechanisms and Cellular Pathways Modulated by Quinazoline Derivatives

Quinazoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly in the realm of oncology. The versatility of the quinazoline scaffold allows for structural modifications that result in compounds capable of interacting with various molecular targets, thereby modulating key cellular pathways involved in cancer progression. Research into the analogs of 4-(2-Methylcyclohexyl)-2-phenylquinazoline has revealed a range of molecular mechanisms through which these compounds exert their effects. These mechanisms often involve the inhibition of critical enzymes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.

A significant focus of research has been on the ability of quinazoline derivatives to act as inhibitors of protein kinases, which are crucial regulators of cellular signaling. Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets.

One of the most well-documented mechanisms of action for quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are pivotal for cell growth and proliferation. nih.gov Certain 4-indolyl quinazoline derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov For instance, compound 29, a 4-indolyl quinazoline derivative, has been shown to suppress the phosphorylation of EGFR and its downstream effector Akt in lung cancer cells. nih.gov

The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to apoptosis. nih.gov Several quinazoline derivatives have been designed as inhibitors of key components of this pathway. nih.govnih.gov For example, 4-methyl quinazoline derivatives have been identified as dual inhibitors of PI3K and histone deacetylase (HDAC), effectively modulating the expression of phosphorylated Akt (p-Akt). nih.gov Furthermore, some quinazolinedione derivatives have been shown to induce apoptosis in breast cancer cells by downregulating p-Akt, which in turn affects the activity of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. wikipedia.org Quinazoline derivatives have been developed as VEGFR-2 inhibitors, thereby interrupting the signaling pathways involved in tumor angiogenesis. wikipedia.org The structural features of these quinazoline-based compounds, such as the presence of a terminal phenyl group, can facilitate hydrophobic interactions within the ATP-binding pocket of VEGFR-2. wikipedia.org

Recent studies have also elucidated the role of some novel 4-anilinoquinazoline derivatives in modulating the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers. A specific derivative, B10, was found to inhibit the AKT/GSK-3β/β-catenin signaling cascade, leading to the downregulation of Wnt target genes like c-Myc and c-Jun in non-small cell lung cancer cells. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Quinazoline derivatives have been shown to trigger apoptosis through various cellular pathways. For example, certain quinazoline-azole hybrids and quinazolinedione derivatives have been reported to induce apoptosis in cancer cell lines. nih.govnih.gov Mechanistic studies on quinazolinedione derivatives revealed the induction of the intrinsic apoptotic pathway, characterized by the upregulation of p53 and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

The following tables summarize the preclinical findings on the molecular targets and modulated cellular pathways of various quinazoline derivatives.

Table 1: Inhibition of Protein Kinases by Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Observed Effect | Cell Lines | Reference |

| 4-indolyl quinazoline derivatives | EGFR (wild-type and mutant) | Inhibition of EGFR phosphorylation and downstream p-Akt suppression | A549, PC-9, A431 | nih.gov |

| 4-methyl quinazoline derivatives | PI3Kα, PI3Kδ, HDAC1, HDAC6 | Inhibition of PI3K and HDAC activity, modulation of p-Akt and Ac-H3 expression | HCT116 | nih.gov |

| Biphenyl tricyclic quinazoline compounds | Multiple kinases including VEGFR-2 | Inhibition of tumor vessel generation | Not specified | wikipedia.org |

| 4-anilinoquinazoline derivatives | Not specified | Inhibition of AKT/GSK-3β/β-catenin pathway | A549 | nih.gov |

| Quinoline and quinazoline derivatives | VEGFR-2 | Interaction with the ATP-binding site (Cys919 residue) | Not specified | wikipedia.org |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | Potent and selective EGFR inhibition | MCF-7, A549 | mdpi.com |

Table 2: Modulation of Cellular Pathways and Processes by Quinazoline Derivatives

| Compound Class | Cellular Pathway/Process | Key Molecular Events | Cell Lines | Reference |

| 4-methyl quinazoline derivatives | Cell Cycle and Apoptosis | Cell cycle interruption and induction of apoptosis | HCT116 | nih.gov |

| Quinazolinedione derivatives | Intrinsic Apoptosis | Upregulation of caspase-9 and p53, downregulation of Bcl-2 and p-Akt | MCF-7 | nih.gov |

| 4-anilinoquinazoline derivatives | Wnt/β-catenin Signaling | Inhibition of AKT/GSK-3β/β-catenin pathway, downregulation of c-Myc and c-Jun | A549 | nih.gov |

| Quinazoline-azole hybrids | Apoptosis | Induction of apoptosis | MCF-7, A549 | nih.gov |

| 4-indolyl quinazoline derivatives | EGFR-PI3K Signaling Pathway | Regulation of breast cancer cell function via this pathway | Not specified | nih.gov |

Advanced Computational and Theoretical Studies of 4 2 Methylcyclohexyl 2 Phenylquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to model molecular structure, energy, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. archive.org It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. mdpi.com DFT calculations can elucidate the geometric and electronic properties of 4-(2-Methylcyclohexyl)-2-phenylquinazoline.

Key parameters derived from DFT that describe the molecule's stability and reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability. growingscience.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions.

From these orbital energies, several conceptual DFT descriptors can be calculated to predict how the molecule will behave in a chemical reaction. These reactivity indices, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a quantitative basis for understanding the molecule's tendency to accept or donate electrons. frontiersin.orgmdpi.com For instance, the electrophilicity index allows for a classification of molecules as strong or marginal electrophiles, while the nucleophilicity index (N) categorizes them as strong, moderate, or marginal nucleophiles. mdpi.com

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MESP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), thereby predicting sites of interaction. nih.gov

Table 1: Conceptual DFT Reactivity Descriptors This table presents a theoretical framework for the types of data generated via DFT analysis for a molecule like this compound. The values are illustrative.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity | ω | μ2 / (2η) | Propensity to accept electrons |

| Global Nucleophilicity | N | EHOMO(Nu) - EHOMO(TCE) | Propensity to donate electrons (relative to a reference) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. nsf.gov This makes it the primary tool for predicting and analyzing photophysical properties, such as how the molecule absorbs and emits light. growingscience.comnsf.gov

By simulating the molecule's response to an oscillating electric field, TD-DFT can calculate its electronic absorption spectrum. nih.gov This provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov These theoretical spectra can be compared with experimental data to understand the nature of electronic transitions, typically from the HOMO to the LUMO (π-π* transitions). growingscience.comnih.gov

TD-DFT is also employed to investigate radiative decay processes like fluorescence and phosphorescence by calculating the properties of the lowest singlet and triplet excited states. researchgate.netrsc.org The difference between the absorption and emission wavelengths, known as the Stokes shift, can be predicted and analyzed in relation to solvent polarity and structural reorganization upon excitation. nih.gov Such studies are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations are essential for understanding how it might interact with a biological target, such as a protein or enzyme. These simulations provide a dynamic view of the binding process, revealing conformational changes and the stability of the resulting complex. nih.gov

Before a stable interaction can be formed, a ligand must fit into a specific pocket or site on the target protein. Binding site analysis identifies and characterizes these pockets. Once the ligand is placed in the binding site (a process known as docking), MD simulations can reveal how the protein structure adapts to accommodate the ligand. This "induced fit" mechanism can involve significant conformational changes in the protein, such as the movement of loops or domains that can either open or close the binding site. nih.govnih.gov

For example, studies on related quinazoline (B50416) derivatives have shown that the flexibility of the target protein is crucial for ligand binding. nih.gov MD simulations can track the root-mean-square fluctuation (RMSF) of protein residues to identify regions that become more or less flexible upon ligand binding. nih.gov This analysis helps pinpoint which parts of the protein are critical for the interaction and how the ligand's presence alters the protein's dynamic landscape.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This initial "pose" is then used as the starting point for MD simulations to assess the stability of the protein-ligand complex over time. A stable complex is characterized by minimal fluctuations in the ligand's position, as measured by the root-mean-square deviation (RMSD), and the persistence of key intermolecular interactions. nih.govresearchgate.net

In a study of the closely related compound, 4-cyclohexylamino-2-phenylquinazoline, molecular docking was used to investigate its interaction with the DNA-topoisomerase I complex. nih.gov The docking results clarified how the compound's 2-phenyl ring could intercalate with DNA, and the simulation identified the specific interactions responsible for its inhibitory activity. nih.gov For this compound, similar studies would predict its binding energy (ΔGbind) and identify the specific amino acid residues in a target's active site that form hydrogen bonds or hydrophobic interactions with the ligand.

Table 2: Illustrative Molecular Docking and MD Simulation Output This table shows representative data obtained from docking and MD simulation studies, using a hypothetical protein target for this compound.

| Parameter | Description | Example Value/Finding |

|---|---|---|

| Binding Energy (Docking) | The estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding pocket that form key interactions with the ligand. | Hydrogen bond with LYS715; Hydrophobic interactions with LEU689, VAL726 |

| Ligand RMSD (MD) | Root-Mean-Square Deviation of the ligand's atomic positions over the simulation time. Low, stable values suggest a stable binding pose. | Average of 1.5 Å over 100 ns |

| Protein RMSF (MD) | Root-Mean-Square Fluctuation of protein residues. Highlights flexible regions and areas affected by ligand binding. | Reduced fluctuation in active site loop (residues 80-85) |

In Silico ADME Prediction and Pharmacokinetic Modeling

For a compound to be a viable drug candidate, it must not only be active against its target but also possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction uses computational models to estimate these pharmacokinetic parameters before a compound is synthesized, saving time and resources. nih.govnih.gov

These predictive models are often based on a compound's physicochemical properties, such as its molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD) and acceptors (HBA), and polar surface area (PSA). nih.gov Well-established guidelines like Lipinski's Rule of Five and Veber's Rule use these properties to predict oral bioavailability. mdpi.comnih.gov

For this compound, computational tools would be used to calculate these descriptors and predict its ADME profile. This includes estimating its potential for absorption in the human gut, its ability to cross the blood-brain barrier, its likely metabolic pathways (e.g., susceptibility to cytochrome P450 enzymes), and its predicted rate of clearance from the body.

Table 3: Predicted In Silico ADME Properties This table outlines key ADME parameters and illustrative predicted values for this compound based on its structure.

| Property | Descriptor | Predicted Value/Status | Significance |

|---|---|---|---|

| Absorption & Drug-Likeness | Molecular Weight | 302.43 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 5.3 | Slightly high per Lipinski's Rule (<5) | |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) | |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeable | Indicates potential for CNS activity |

| Metabolism | CYP450 2D6 Inhibitor | Predicted to be an inhibitor | Potential for drug-drug interactions |

| Excretion | Total Clearance | Predicted low | Suggests a longer half-life in the body |

Future Perspectives and Emerging Avenues in Quinazoline Research

Rational Design of Multi-Targeted Quinazoline (B50416) Derivatives

The paradigm of "one drug, one target" is progressively being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov The rational design of multi-targeted ligands, which can simultaneously modulate several key biological targets, offers a promising therapeutic strategy to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower side effects. nih.govresearchgate.net

Quinazoline derivatives are particularly well-suited for this approach. By strategically combining the quinazoline core with other pharmacophores, researchers can create hybrid molecules with synergistic activities. For instance, the 4-anilinoquinazoline (B1210976) scaffold is a well-established inhibitor of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). ingentaconnect.comnih.gov Future designs could involve tethering this core to moieties known to inhibit other critical cancer-related targets.

Key Strategies in Multi-Target Design:

Pharmacophore Hybridization: This involves the fusion or linking of two or more distinct pharmacophores to generate a single molecule with multiple biological activities. For example, combining a quinazoline-based EGFR inhibitor with a histone deacetylase (HDAC) inhibitor. researchgate.net

Privileged Scaffold Decoration: Utilizing the quinazoline core as a central framework, various substituents can be introduced at positions such as C2, C4, C6, and C7 to engage with different target proteins. nih.govnih.gov The 2-phenyl and 4-(2-methylcyclohexyl) groups in the titular compound exemplify such "decorations" that could be further modified to interact with additional targets.

Table 1: Examples of Multi-Targeted Quinazoline Derivatives and Their Targets

| Quinazoline Derivative Type | Primary Target(s) | Therapeutic Area |

| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR-β, Microtubules | Cancer nih.govrawdatalibrary.net |

| Quinazoline-based hybrids | Cholinesterase (ChE), β-secretase (BACE-1) | Alzheimer's Disease nih.gov |

| Quinazolinone N-acetohydrazides | VEGFR-2, FGFR-1, BRAF | Cancer nih.gov |

| Quinazolinone-Urea Hybrids | EGFR (mutant), COX-2, 15-LOX | Cancer researchgate.net |

This table is illustrative and provides examples of multi-targeting strategies based on the quinazoline scaffold.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of lead compounds. nih.gov These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel molecules, thereby reducing the time and cost associated with traditional screening methods. researchgate.netnih.gov

For quinazoline scaffolds, AI and ML can be applied in several ways:

Virtual Screening: ML models can be trained on existing data of known quinazoline derivatives to screen large virtual libraries and identify new compounds with a high probability of being active against a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com This allows for the prediction of the potency of new quinazoline analogs and helps in understanding the structural features crucial for their activity.

De Novo Drug Design: Generative AI models can design entirely new quinazoline-based molecules with desired properties, potentially uncovering novel chemical space that has not been explored by human chemists. stanford.edu These models can be constrained to generate structures that are synthetically feasible.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial. AI models can be trained to predict these properties for novel quinazoline derivatives, helping to prioritize compounds with favorable drug-like profiles. nih.gov

The integration of AI and ML promises to make the design of complex molecules like 4-(2-Methylcyclohexyl)-2-phenylquinazoline more efficient and targeted. eurekalert.org

Development of Sustainable and Scalable Synthetic Methodologies for Complex Quinazolines

The chemical synthesis of complex quinazoline derivatives often involves multi-step procedures that can be time-consuming and generate significant chemical waste. mdpi.com A growing emphasis in modern organic chemistry is the development of sustainable and scalable synthetic methods that are both environmentally friendly and economically viable.

Recent advancements in this area include:

Visible Light-Driven Photocatalysis: This green chemistry approach utilizes visible light as a renewable energy source to catalyze the synthesis of quinazolines, often under mild reaction conditions. mdpi.com

Magnetically Recoverable Catalysts: The use of palladium catalysts supported on magnetic nanoparticles allows for easy separation and recycling of the catalyst, reducing costs and environmental impact. frontiersin.org

One-Pot, Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single vessel to form a complex product, which simplifies the synthetic process, reduces waste, and improves atom economy. frontiersin.orgtoho-u.ac.jp

Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that proceed without the need for a catalyst or organic solvents represents a significant step towards truly green chemistry. nih.gov

These sustainable methodologies are crucial for the large-scale production of promising quinazoline-based drug candidates for further preclinical and clinical evaluation. acs.org

Table 2: Comparison of Synthetic Methodologies for Quinazolines

| Methodology | Advantages | Disadvantages |

| Conventional Synthesis | Well-established, versatile | Often requires harsh conditions, generates waste mdpi.com |

| Visible Light Photocatalysis | Eco-friendly, mild conditions | May require specific sensitizers mdpi.com |

| Magnetic Nanocatalysis | Catalyst is reusable, cost-effective | Potential for metal leaching |

| Multi-Component Reactions | High atom economy, operational simplicity | Optimization can be challenging |

This table provides a general comparison of different synthetic strategies.

Exploration of Novel Biological Targets for this compound Analogs

While much of the research on quinazolines has focused on well-established targets like EGFR and other kinases, there is a vast and underexplored landscape of other potential biological targets. ingentaconnect.comnih.gov The unique three-dimensional structure imparted by the 2-methylcyclohexyl group in this compound suggests that its analogs could interact with novel binding pockets on various proteins.

Future research should focus on screening this class of compounds against a broader range of biological targets to uncover new therapeutic applications. Potential areas for exploration include:

Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone methyltransferases and demethylases, are emerging as important targets in cancer and other diseases.

Protein-Protein Interactions (PPIs): The disruption of disease-relevant PPIs is a challenging but promising therapeutic strategy. The complex scaffold of substituted quinazolines may be well-suited for this purpose.

G-Protein Coupled Receptors (GPCRs): While less common, quinazoline derivatives have been reported to interact with GPCRs, opening up possibilities for their use in a wide range of diseases.

Enzymes in Metabolic Pathways: Targeting key enzymes in the metabolic pathways of cancer cells or pathogens is another avenue for the development of novel quinazoline-based drugs.

Systematic screening of a library of this compound analogs against diverse target classes could lead to the discovery of first-in-class inhibitors with novel mechanisms of action.

Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Insights

A deep understanding of how a drug molecule interacts with its biological target at the atomic level is fundamental for rational drug design and optimization. Advanced spectroscopic and structural biology techniques are indispensable tools for elucidating these mechanistic details.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of both the ligand and the protein target in solution. It can be used to map the binding site of a quinazoline derivative on a protein and to characterize the conformational changes that occur upon binding.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of a molecule and can be used to study changes in the chemical bonds of a quinazoline derivative and its target upon interaction. nih.govasianpubs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and can also be employed in hydrogen-deuterium exchange (HDX-MS) experiments to probe protein conformational dynamics upon ligand binding. beilstein-journals.org

Structural Biology Techniques:

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of ligand-protein complexes, offering a detailed picture of the binding interactions.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is becoming increasingly powerful for determining the structures of large protein complexes, and it can be used to study the interaction of quinazoline derivatives with their targets in a near-native state.

Computational Modeling:

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods are used to predict the binding mode of a ligand to its target and to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov This provides insights into the stability of the complex and the key interactions that contribute to binding affinity.

By integrating these advanced techniques, researchers can gain a comprehensive understanding of the structure-activity relationships of quinazoline derivatives, which is essential for the design of more potent and selective therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Methylcyclohexyl)-2-phenylquinazoline, and how do reaction conditions influence yield?

- Methodology :

- Reagent selection : Use alkylation agents (e.g., methyl iodide) and polar solvents (ethanol, DMF) under reflux (6–8 hours) to achieve yields of 60–75% .